molecular formula C25H27ClN2O6S B5068554 N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide

N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide

Cat. No.: B5068554
M. Wt: 519.0 g/mol
InChI Key: MXNUHGUCTSMQIW-UHFFFAOYSA-N
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Description

N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated methoxyphenyl group, a dimethoxyphenylsulfonyl group, and a phenylethyl group attached to a glycinamide backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide typically involves multi-step organic reactions. The process begins with the preparation of the individual functional groups, followed by their sequential attachment to the glycinamide backbone. Common synthetic routes include:

    Preparation of 5-chloro-2-methoxyphenyl group: This step involves the chlorination of 2-methoxyphenol using reagents such as thionyl chloride or phosphorus pentachloride.

    Preparation of 3,4-dimethoxyphenylsulfonyl group: This step involves the sulfonation of 3,4-dimethoxyaniline using reagents such as sulfur trioxide or chlorosulfonic acid.

    Attachment to glycinamide backbone: The final step involves the coupling of the prepared functional groups to the glycinamide backbone using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of N2-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, using continuous flow reactors, and employing automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the sulfonyl group using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of corresponding sulfides or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N2-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of the sulfonyl and methoxy groups enhances its binding affinity and specificity.

Comparison with Similar Compounds

N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide can be compared with similar compounds such as:

    N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(3,4-dimethoxyphenyl)glycinamide: Lacks the sulfonyl group, resulting in different chemical properties and reactivity.

    N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(3,4-dimethoxyphenyl)sulfonylglycine: Lacks the phenylethyl group, affecting its binding affinity and biological activity.

The unique combination of functional groups in N2-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(5-chloro-N-(3,4-dimethoxyphenyl)sulfonyl-2-methoxyanilino)-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2O6S/c1-17(18-8-6-5-7-9-18)27-25(29)16-28(21-14-19(26)10-12-22(21)32-2)35(30,31)20-11-13-23(33-3)24(15-20)34-4/h5-15,17H,16H2,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNUHGUCTSMQIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CN(C2=C(C=CC(=C2)Cl)OC)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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